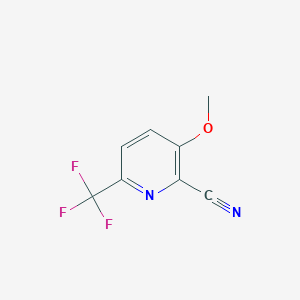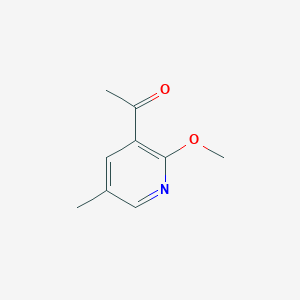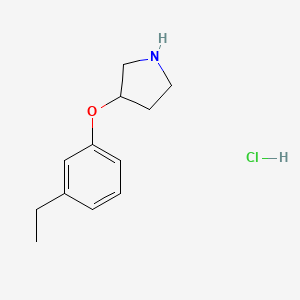
3-(3-Ethylphenoxy)pyrrolidine hydrochloride
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
Pyrrolidine alkaloids, including derivatives like “3-(3-Ethylphenoxy)pyrrolidine hydrochloride”, have been shown to possess antioxidant activity . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals, unstable molecules that the body produces as a reaction to environmental and other pressures.
Anti-inflammatory Activity
These compounds have also demonstrated anti-inflammatory properties . Inflammation is a vital part of the body’s immune response, but when it becomes chronic, it can lead to several diseases and conditions, including some cancers and rheumatoid arthritis.
Antimicrobial Activity
Pyrrolidine alkaloids have shown antibacterial, antifungal, antiparasitic, and anthelmintic activities . This makes them potential candidates for the development of new antimicrobial agents, which are needed to combat resistant strains of bacteria and fungi.
Anticancer Activity
Certain pyrrolidine derivatives have shown promising results in cancer treatment. For example, spiro[pyrrolidine-3,3’-oxindole] causes apoptotic cell death in MCF-7 breast cancer cells .
Anti-hyperglycemic Activity
These compounds have also been found to have anti-hyperglycemic effects . This means they could potentially be used in the treatment of diabetes, a disease characterized by high blood sugar levels.
Neuropharmacological Activities
Pyrrolidine alkaloids have demonstrated various neuropharmacological activities . For instance, nicotine and cocaine, both pyrrolidine derivatives, have significant effects on the nervous system.
Organ Protective Properties
Some pyrrolidine alkaloids have been identified to exert organ protective effects . This suggests potential applications in the treatment of various organ-specific diseases.
Drug Discovery and Development
The pyrrolidine ring is a versatile scaffold for the development of novel biologically active compounds . Its stereochemistry and the spatial orientation of substituents can lead to different biological profiles of drug candidates, making it a valuable tool in drug discovery and development .
Wirkmechanismus
While the specific mechanism of action for 3-(3-Ethylphenoxy)pyrrolidine hydrochloride is not provided in the search results, pyrrolidine alkaloids, a group to which this compound belongs, have been shown to possess several important biological activities, including antioxidant, anti-inflammatory, antibacterial, antifungal, antiparasitic and anthelmintic, anticancer, anti-hyperglycemic, organ protective, and neuropharmacological activities .
Safety and Hazards
Eigenschaften
IUPAC Name |
3-(3-ethylphenoxy)pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO.ClH/c1-2-10-4-3-5-11(8-10)14-12-6-7-13-9-12;/h3-5,8,12-13H,2,6-7,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZJIYWGMTJMMPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OC2CCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Ethylphenoxy)pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




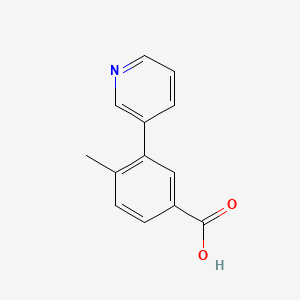
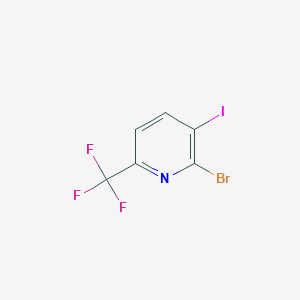
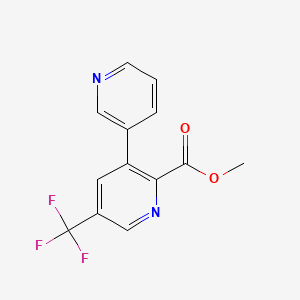
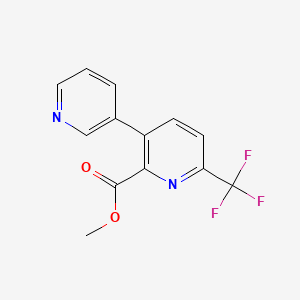
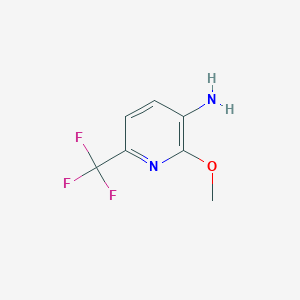
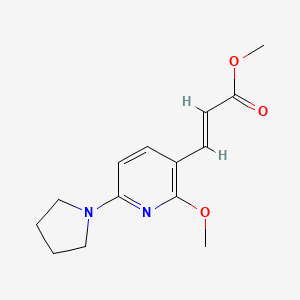

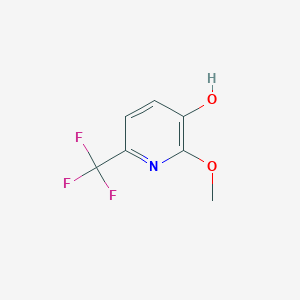
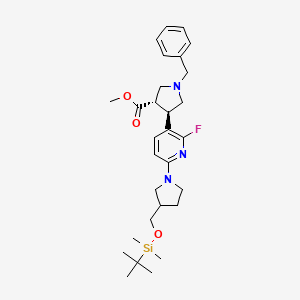
![2-[4-(Cyanomethyl)phenoxy]-6-methylnicotinic acid](/img/structure/B1388646.png)
